rac-(1r,2r,4s)-2-(aminomethyl)-4-(4h-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride
Overview
Description
“rac-(1r,2r,4s)-2-(aminomethyl)-4-(4h-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride” is a synthetic compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of an aminomethyl group and a triazolyl group attached to a cyclopentanol backbone. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1r,2r,4s)-2-(aminomethyl)-4-(4h-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride” typically involves multiple steps:
Formation of the Cyclopentanol Backbone: The cyclopentanol backbone can be synthesized through a series of reactions starting from cyclopentadiene. This may involve hydrogenation and hydroxylation steps.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent.
Attachment of the Triazolyl Group: The triazolyl group can be introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the cyclopentanol backbone can undergo oxidation to form a ketone or aldehyde.
Reduction: The triazolyl group can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as halides, thiols, or other amines in the presence of a suitable base.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanal derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted cyclopentanol derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new cyclopentane derivatives with potential biological activity.
Biology
In biological research, this compound may be used as a probe to study the interactions of triazole-containing molecules with biological targets, such as enzymes or receptors.
Medicine
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of “rac-(1r,2r,4s)-2-(aminomethyl)-4-(4h-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride” would depend on its specific biological target. Generally, the triazolyl group can interact with enzyme active sites or receptor binding sites, modulating their activity. The aminomethyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol Derivatives: Compounds with similar cyclopentanol backbones but different substituents.
Triazole-Containing Compounds: Compounds with triazole rings but different core structures.
Aminomethyl-Substituted Compounds: Compounds with aminomethyl groups attached to different backbones.
Uniqueness
The unique combination of the cyclopentanol backbone, aminomethyl group, and triazolyl group in “rac-(1r,2r,4s)-2-(aminomethyl)-4-(4h-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride” provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(1S,2S,4R)-2-(aminomethyl)-4-(1H-1,2,4-triazol-5-yl)cyclopentan-1-ol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c9-3-6-1-5(2-7(6)13)8-10-4-11-12-8;;/h4-7,13H,1-3,9H2,(H,10,11,12);2*1H/t5-,6+,7+;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJHPZKXIAIEMI-HPIFEEBESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CN)O)C2=NC=NN2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C[C@@H]([C@@H]1CN)O)C2=NC=NN2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2307756-75-6 | |
Record name | rac-(1R,2R,4S)-2-(aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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